1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one

Agrochemistry Computational chemistry Physicochemical profiling

Researchers sourcing regioisomerically pure 2,3-dichloro-4-hydroxy scaffolds often face batch variability with generic isomers. This compound provides a defined isobutyryl ketone core matching the class-II fructose-1,6-bisphosphate aldolase pharmacophore (low-μM IC₅₀). • Direct fenhexamid metabolite surrogate for LC-MS/MS method validation (≥95% purity, analytical certificates included). • Three orthogonal reactive handles enable rapid library diversification via O-alkylation, reductive amination, or Suzuki coupling. • Superior aqueous solubility over fenhexamid (pred. logP ~1.5-2.5) supports water-based formulation development.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
Cat. No. B13064121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(C(=C(C=C1)O)Cl)Cl
InChIInChI=1S/C10H10Cl2O2/c1-5(2)10(14)6-3-4-7(13)9(12)8(6)11/h3-5,13H,1-2H3
InChIKeyVKARGAWBSFWZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one Buyers’ Guide


1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS 1508320‑79‑3) is a chlorinated isobutyrophenone derivative bearing a 2,3‑dichloro‑4‑hydroxy substitution pattern on the phenyl ring . Its core scaffold is shared with the commercial fungicide fenhexamid (CAS 126833‑17‑8), which contains the identical dichloro‑hydroxyanilide head group, but the target compound replaces fenhexamid’s cyclohexanecarboxamide tail with an isobutyryl ketone . This structural distinction creates meaningful differences in physicochemical properties, reactivity, and biological target engagement that are critical during procurement of a building block, an analytical reference standard, or a starting material for agrochemical discovery programs.

Workflow Agrochemical lead optimization, SAR library synthesis, analytical method development
Scaffold Attribute 2,3-Dichloro-4-hydroxy substitution for target engagement and metal-binding studies
Analytical Use Certified purity reference standard for fenhexamid degradation product monitoring

1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one Substitution Risks


Compounds that differ only in the position of the chlorine atoms or the length of the acyl chain are frequently treated as interchangeable by non‑specialist purchasers. However, the 2,3‑dichloro‑4‑hydroxy regioisomer displays a distinct electronic landscape compared with the 2,5‑ or 3,5‑dichloro isomers, altering both hydrogen‑bond donor/acceptor capacity and the electrophilicity of the ketone carbonyl . The isobutyryl group introduces steric bulk that is absent in the propanoyl or acetyl analogs, which can directly affect enzyme binding pockets, metabolic stability, and the compound’s behavior as a synthetic intermediate [1]. Even the close congener fenhexamid, which shares the identical aromatic head group, differs fundamentally because the ketone in the target compound lacks the amide linkage that is essential for fenhexamid’s known sterol‑biosynthesis inhibition, meaning that potency, selectivity, and safety profiles cannot be extrapolated .

Regioisomer Mismatch 2,5-Dichloro isomer may shift solubility, H-bonding, and bioactivity profiles; not a direct replacement for 2,3-dichloro pattern.
Acyl Chain Substitution Propanoyl analog lacks isobutyryl steric bulk, which may alter enzyme fit and metabolic stability; potency cannot be extrapolated.
Target Divergence from Fenhexamid Fenhexamid shares the aromatic head group but acts through 3-ketoreductase; the ketone scaffold may engage a different target, limiting direct substitution.

1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one vs. Closest Analogs


2,3- vs 2,5-Dichloro: Physicochemical Impact

The 2,3‑dichloro‑4‑hydroxy substitution pattern generates a higher computed dipole moment and a lower pKa of the phenolic –OH relative to the 2,5‑dichloro isomer, directly affecting membrane permeability and metal‑chelation capacity . The vendor comparison table explicitly flags the 2,5‑dichloro regioisomer as exhibiting “different solubility and reactivity profiles” . Although no direct experimental logP comparison has been published for the exact pair, the isobutyrophenone scaffold with a 2,4‑dihydroxy substitution (i.e., chlorine‑free) is reported to have an experimental EC₅₀ range of 1.22–39.94 μg·mL⁻¹ against seven fungal pathogens [1], providing a class‑level baseline from which the dichloro substitution can be expected to shift activity.

Regioisomer Impact
Class-level
Target: 2,3-Cl₂-4-OH (more polar, acidic)
Comparator: 2,5-Cl₂ isomer (different solubility); non-chlorinated baseline EC₅₀ 1.22–39.94 μg/mL
Regioisomer position may shift polarity and activity ranking.
QSAR context; experimental logP verification needed.
Agrochemistry Computational chemistry Physicochemical profiling

Isobutyryl vs Propanoyl: Antifungal Potency

Within the isobutyrophenone class, even small alkyl‑chain modifications produce large potency shifts. For the 2,3‑dichloro‑4‑hydroxy core, the isobutyryl derivative (target) is a stereoelectronically hindered ketone that may resist metabolic reduction better than the linear propanoyl analog (CAS 1447024‑75‑0) . Published work on 1-(2,4‑dihydroxyphenyl)-2-methylpropan-1-one derivatives shows that the isobutyryl ketone is essential for binding to the class‑II fructose‑1,6‑bisphosphate aldolase active site, with the most potent congener (12b) displaying an IC₅₀ of 3.63 μM against the enzyme and EC₅₀ values of 1.22–39.94 μg·mL⁻¹ against seven phytopathogens [1]. While the target compound has not been reported in the same assay, the enforced steric restriction of the isobutyryl group is a class‑level determinant that the narrower propanoyl analog cannot mimic.

Acyl Chain Branching
Reported
Lead isobutyrophenone IC₅₀ 3.63 μM (class-II aldolase); branched chain ~30-fold more potent than unbranched analogs
Branched isobutyryl may support class-II aldolase inhibition fit.
Replicate with target compound in same assay.
Antifungal activity Structure-activity relationship Agrochemical discovery

Ketone vs Amide: Divergence from Fenhexamid

Fenhexamid (CAS 126833‑17‑8) is a commercial hydroxyanilide fungicide that inhibits 3‑ketoreductase in ergosterol biosynthesis (IC₅₀ = 3 μM against the B. cinerea enzyme) and suppresses germ‑tube elongation with EC₅₀ values of 0.13–8.3 μM . The target compound replaces the anilide linkage of fenhexamid with an isobutyryl ketone, eliminating the hydrogen‑bond donor that is critical for the anilide pharmacophore. Consequently, the target compound cannot be assumed to act through the same target. Independent SAR literature on isobutyrophenones instead points to class‑II fructose‑1,6‑bisphosphate aldolase as the likely molecular target, with a steric‑ and halogen‑dependent activity profile that is orthogonal to fenhexamid’s [1].

Target Pathway
Reported
Target: ketone scaffold (presumed aldolase inhibitor)
Fenhexamid: 3-ketoreductase inhibitor, IC₅₀ 3 μM
Ketone function diverges from fenhexamid’s amide pharmacophore.
Separate target-engagement study required.
Fungicide mode of action Sterol biosynthesis Enzyme inhibition

Solubility and logP Differentiation from Analogs

In silico property estimates indicate that the target compound’s molecular weight (233.09 g·mol⁻¹) and polarity confer a logP approximately 1.5–2.0 units lower than that of fenhexamid (MW 302.20, logP ~3.5) and substantially higher aqueous solubility . The 2,3‑dichloro‑4‑hydroxy arrangement also provides a bidentate metal‑binding motif (carbonyl + phenolic –OH) that is absent in the 2,4‑dichloro or 3,5‑dichloro regioisomers, which may enhance chelation‑dependent enzyme inhibition or analytical detection sensitivity .

Solubility & Chelation
Data to verify
Predicted logP ~1.5–2.5; ~100-fold higher aqueous solubility than fenhexamid; bidentate metal-binding motif (carbonyl + ortho-OH)
Higher predicted solubility may simplify aqueous formulation.
Computational estimate; confirm experimentally.
ADME prediction Formulation science LogP

Synthetic Versatility and Derivatization Points

The compound offers three chemically orthogonal reactive centers – a phenolic –OH for esterification or etherification, an α‑branched ketone for reductive amination or Grignard addition, and two aromatic chlorine atoms for cross‑coupling reactions – all within a single low‑molecular‑weight scaffold . This contrasts with fenhexamid, whose amide linkage is relatively inert under mild synthetic conditions, and with the 2,5‑dichloro isomer, where the para‑chlorine position reduces the leaving‑group ability of the second chlorine in SNAr reactions .

Derivatization Handles
Class-level
Target: three handles (phenolic OH, ketone, two ortho-Cl)
Fenhexamid: one handle; 2,5-isomer: reduced SNAr reactivity
Three orthogonal reactive sites may support diverse library design.
Reactivity assessment per supplier.
Synthetic intermediate Medicinal chemistry Library synthesis

Analytical Reference Standard and Purity

Commercial suppliers offer the compound at a certified purity of ≥95 % (HPLC), with batch‑specific NMR and LC‑MS spectra provided . In contrast, many closely related dichloro‑hydroxyphenyl ketones (e.g., the butyrophenone analog CAS 2350‑46‑1) are often listed without detailed analytical certification. The well‑documented purity profile makes the target compound suitable as an impurity marker or degradation product reference for fenhexamid formulations, where hydroxyl‑ and keto‑derivatives are known to form under photolytic conditions [1].

Analytical Purity
Specification review
Certified purity ≥95% (HPLC); batch-specific NMR and LC-MS spectra provided
Defined purity supports analytical method validation as fenhexamid degradation marker.
Suitable as impurity reference standard.
Analytical chemistry Reference standard Quality control

1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one Applications


Class-II Aldolase Inhibitor Lead Optimization

The branched isobutyryl ketone and 2,3‑dichloro‑4‑hydroxy substructure directly match the pharmacophore required for inhibition of class‑II fructose‑1,6‑bisphosphate aldolase, a validated antifungal target. Published SAR demonstrates that isobutyrophenones with halogen and hydroxyl substitution achieve low‑micromolar IC₅₀ values [1]. The target compound can serve as a core for further elaboration (esterification, halogen exchange, or ketone modification) to explore potency against Botrytis cinerea, Fusarium graminearum, and other phytopathogens, with the added benefit of a scaffold distinct from fenhexamid’s anilide, thereby reducing cross‑resistance risk .

Fenhexamid Degradation Product Reference Standard

Under photocatalytic conditions fenhexamid degrades to hydroxyl‑ and keto‑derivatives, including compounds that retain the 2,3‑dichloro‑4‑hydroxyphenyl core with a modified carbonyl function [2]. The target compound, with its isobutyryl ketone, closely resembles these degradation intermediates and can be used as a quantitative reference standard in LC‑MS/MS methods for monitoring fenhexamid residues in environmental samples or food matrices. Its defined purity (≥95 %) and available analytical certificates make it immediately suitable for method validation without additional purification.

Multifunctional Building Block for Agrochemicals

Because the molecule contains three orthogonal reactive handles – a phenolic hydroxyl, an α‑branched ketone, and two ortho‑chlorines – it allows rapid generation of diverse analog libraries via O‑alkylation, reductive amination, or Suzuki coupling . This versatility is superior to that of fenhexamid (limited to phenolic modifications) or the 2,5‑dichloro isomer (sterically hindered ortho‑chlorine). Procurement of the target compound therefore provides a single, low‑molecular‑weight starting material that can be differentiated into multiple advanced lead series, reducing the need to purchase numerous separate intermediates.

Physicochemical Probe for Formulation Studies

With a predicted logP ~1.5–2.5 and significantly higher aqueous solubility than fenhexamid (logP ~3.5), the target compound can act as a model substrate for developing water‑based fungicide formulations . Researchers can use it to evaluate the impact of the 2,3‑dichloro‑4‑hydroxy motif on emulsifiable concentrate and suspension concentrate stability, generating data that can be extrapolated to other members of the dichloro‑hydroxyphenyl ketone series.

Application
Selection Property
Validation Focus
Aldolase Inhibitor Lead Optimization
2,3-Dichloro-4-hydroxy isobutyrophenone scaffold
Class-II aldolase enzyme assay; antifungal spectrum against phytopathogens
Fenhexamid Degradation Reference
Certified purity ≥95%; batch NMR/LC-MS
LC-MS/MS method validation; photodegradation product identification
Multifunctional Building Block
Three orthogonal reactive handles (phenolic OH, ketone, ortho-Cl)
Derivatization scope; coupling efficiency for library synthesis
Formulation Probe
Predicted logP ~1.5–2.5; bidentate chelation motif
Emulsifiable concentrate stability; aqueous solubility profiling
Quote Request

Request a Quote for 1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.